7-Methylidene-1,2,3,3a,6,7-hexahydroazulene is a bicyclic compound characterized by its unique structure, which includes a methylidene group and a hexahydroazulene framework. The molecular formula for this compound is , and it has a molecular weight of approximately 138.22 g/mol. This compound is notable for its presence in various natural products and its potential applications in organic synthesis and medicinal chemistry.
These reactions are vital for synthesizing derivatives that may exhibit enhanced biological activity or improved physical properties.
Research into the biological activity of 7-methylidene-1,2,3,3a,6,7-hexahydroazulene indicates potential pharmacological properties. Compounds related to azulenes have been studied for their:
Further studies are necessary to establish definitive biological activities and mechanisms of action.
The synthesis of 7-methylidene-1,2,3,3a,6,7-hexahydroazulene can be achieved through various methods:
These synthetic routes highlight the versatility and potential for developing this compound in laboratory settings.
7-Methylidene-1,2,3,3a,6,7-hexahydroazulene has several applications:
The applications underscore its significance in both industrial and research contexts.
Interaction studies involving 7-methylidene-1,2,3,3a,6,7-hexahydroazulene focus on understanding how this compound interacts with biological systems. Key areas include:
These studies are essential for assessing the safety and efficacy of the compound in potential therapeutic applications.
Several compounds share structural similarities with 7-methylidene-1,2,3,3a,6,7-hexahydroazulene. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Azulene | Aromatic structure with significant color properties | |
| 1-Hexene | Linear alkene used primarily in polymer production | |
| 1-Methylazulene | Methyl-substituted derivative with distinct aromatic characteristics |
The uniqueness of 7-methylidene-1,2,3,3a,6,7-hexahydroazulene lies in its specific bicyclic structure combined with a methylidene group. This configuration contributes to its distinctive physical properties and potential applications that differ from those of related compounds.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 7-methylidene-1,2,3,3a,6,7-hexahydroazulene, reflects its bicyclic structure and substituent placement. The term "hexahydroazulene" denotes six hydrogen atoms added to the parent azulene structure, resulting in partial saturation of the fused ring system. The methylidene group (–CH$$_2$$) is positioned at carbon 7, a feature critical to its stereoelectronic properties.
Structural representations of this molecule highlight the bicyclic framework, with the cycloheptane ring fused to a cyclopentane ring. The methylidene group introduces a sp$$^2$$-hybridized carbon at the 7-position, creating a localized site of unsaturation within the otherwise saturated system. This configuration is distinct from fully aromatic azulenes, which exhibit a characteristic blue color due to extended π-conjugation.
The compound is formally registered under CAS RN 652158-64-0, a unique identifier assigned by the Chemical Abstracts Service. Additional identifiers include:
C=C1CCC2C(C3C(=CCC13)C)C2(C)C, which encodes the molecular structure using line notation. These identifiers facilitate precise tracking in chemical databases and regulatory frameworks. For instance, the SMILES string specifies the methylidene group (C=C), the bicyclic connectivity, and the spatial arrangement of substituents.
7-Methylidene-1,2,3,3a,6,7-hexahydroazulene exhibits structural isomerism with other hexahydroazulene derivatives. Key comparisons include:
| Compound Name | Saturation Pattern | Substituent Position |
|---|---|---|
| 1,2,3,3a,4,8a-Hexahydroazulene | Partial saturation at C4–C8 | No methylidene group |
| β-Spathulene | Fully saturated bicyclic core | Methyl groups at C1, C7 |
The positional isomerism arises from variations in double-bond placement and substituent locations. For example, β-spathulene (CAS RN 53526-64-0) shares the bicyclic framework but features methyl groups at carbons 1 and 7 instead of a methylidene moiety. Such differences significantly alter molecular reactivity and applications.
The Cope rearrangement represents a fundamental synthetic approach for accessing 7-methylidene-1,2,3,3a,6,7-hexahydroazulene derivatives through thermal [3] [3]-sigmatropic rearrangement of appropriately substituted 2-exo-vinyl-7-alkylidenenorbornanes [3]. This methodology exploits the facile thermal reorganization of 1,5-diene systems to construct the bicyclo[5.3.0]decane framework characteristic of hydroazulene natural products [3] [25].
The strategic design of suitable Cope rearrangement precursors requires careful consideration of stereochemical factors and substitution patterns to ensure productive thermal rearrangement [3]. The synthesis typically commences with Diels-Alder cycloaddition of 6,6-dimethylfulvene with methyl acrylate, followed by stereoselective hydrogenation over platinum dioxide to provide the saturated norbornane framework [3]. The critical exo-vinyl substitution is introduced through highly diastereoselective enolate alkylation protocols [3].
Research demonstrates that alkylation of the lithium enolate derived from methyl 7-methylidenebicyclo[2.2.1]heptane-2-carboxylate with 1,2-dibromoethane proceeds with complete diastereoselectivity, favoring the exo-stereoisomer [3]. This selectivity arises from the preferential approach of the electrophile from the less hindered exo-face of the bicyclic system [21]. Subsequent conversion of the bromide functionality to a phenylselenide moiety, followed by oxidation and selenoxide elimination, generates the requisite 2-exo-vinyl-7-alkylidenenorbornane substrate [3].
| Substrate | Alkylating Agent | Yield (%) | Diastereoselectivity |
|---|---|---|---|
| Methyl 7-methylidenebicyclo[2.2.1]heptane-2-carboxylate | 1,2-Dibromoethane | 98 | >99:1 exo:endo |
| Ethyl 7-ethylidenebicyclo[2.2.1]heptane-2-carboxylate | Allyl bromide | 89 | 95:5 exo:endo |
| Methyl 7-isopropylidenebicyclo[2.2.1]heptane-2-carboxylate | 3-Bromopropene | 92 | 97:3 exo:endo |
The influence of the ester functionality on the rearrangement efficiency has been extensively studied [3]. Reduction of the ester to the corresponding primary alcohol dramatically reduces the propensity for thermal rearrangement, requiring significantly higher temperatures and extended reaction times [3]. This observation underscores the importance of the electron-withdrawing ester group in stabilizing the transition state and facilitating the sigmatropic process [3].
The thermal Cope rearrangement of 2-exo-vinyl-7-alkylidenenorbornanes to hexahydroazulene derivatives requires careful optimization of reaction conditions to achieve high conversion and minimize competitive decomposition pathways [3]. Systematic investigation of temperature and solvent effects reveals that optimal conditions typically involve heating in toluene at 140°C for 12-24 hours [3].
| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-exo-Vinyl-7-methylidenenbornane ester | Toluene | 140 | 24 | >95 | 94 |
| 2 | 2-exo-Vinyl-7-methylidenenbornane alcohol | Xylenes | 180 | 48 | 62 | 34 |
| 3 | 2-exo-Vinyl-7-ethylidenenbornane ester | Toluene | 140 | 12 | >95 | Quantitative |
| 4 | 2-exo-Vinyl-7-isopropylidenenbornane ester | Toluene | 140 | 18.5 | >95 | 95 |
The rearrangement proceeds through a chair-like transition state, as evidenced by the high degree of stereocontrol observed in the products [25]. The reaction is generally irreversible for simple alkyl-substituted substrates, driven by relief of ring strain in the bicyclic norbornane system [3]. However, for certain cyclohexenone-derived substrates, equilibrium mixtures are observed, with the bridged isomer being thermodynamically favored despite the apparent ring strain relief [3].
Temperature optimization studies reveal that excessive heating leads to competitive decomposition pathways, while insufficient thermal energy results in incomplete conversion [24]. The optimal temperature window of 140-165°C represents a compromise between reaction rate and product stability [3]. Solvent selection also influences the reaction outcome, with non-polar aromatic solvents such as toluene and xylenes providing superior results compared to polar or protic media [3].
Gold(I) catalysis has emerged as a powerful methodology for constructing hydroazulene scaffolds through formal (4 + 3) cycloaddition reactions [11] [19]. This approach leverages the unique π-acid properties of cationic gold(I) complexes to activate alkyne functionalities and promote cycloisomerization/cycloaddition cascades [15]. The methodology provides access to complex polycyclic frameworks in a single transformation from readily available starting materials [31].
The gold(I)-catalyzed cycloisomerization/formal (4 + 3) cycloaddition of 1,6-enynes with 1,3-dienes represents a particularly effective strategy for hydroazulene synthesis [31]. The transformation proceeds through initial 5-exo-dig cyclization to generate a cyclopropyl gold(I) carbene intermediate, which undergoes 1,5-oxygen migration to form an α,β-unsaturated gold(I) carbene [31]. Subsequent intermolecular reaction with 1,3-dienes in a non-concerted (4 + 3) cycloaddition furnishes the desired hydroazulene products [31].
Optimization studies reveal that cationic JohnPhosAu(MeCN)SbF₆ provides superior catalytic activity compared to other gold(I) complexes [31]. The reaction is typically conducted in dichloromethane at low temperatures with slow addition of the enyne substrate to favor intermolecular cycloaddition over unproductive self-cyclization [31]. Under optimized conditions, catalyst loadings can be reduced to 0.5 mol% while maintaining high conversion and selectivity [31].
| Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| JohnPhosAu(MeCN)SbF₆ | 0.5 | -10 to rt | 78 | >20:1 |
| Ph₃PAuCl/AgSbF₆ | 2.0 | 0 | 65 | 15:1 |
| IPrAuCl/AgOTf | 5.0 | rt | 52 | 10:1 |
The synthetic utility of this methodology has been demonstrated in the total synthesis of complex natural products, including members of the daucane family [31]. The approach enables rapid construction of the hydroazulene core with excellent stereocontrol, providing access to previously challenging structural motifs [31].
Flash vacuum pyrolysis represents an alternative thermal methodology for generating hexahydroazulene derivatives from appropriately designed cyclic enyne precursors [16] [29]. This technique employs high-temperature (500-800°C) gas-phase reactions under reduced pressure to promote unimolecular rearrangements and cyclizations [12].
The application of flash vacuum pyrolysis to cyclodec-1-en-6-yne substrates provides access to three constitutional isomers of hexahydroazulene through competing cyclization pathways [29]. The reaction proceeds through transannular interactions that favor ring closure over ring opening, in contrast to the behavior observed for simple cyclodecyne substrates [29]. The product distribution is highly dependent on the substitution pattern and conformational preferences of the starting material [29].
| Substrate | Temperature (°C) | Pressure (mmHg) | Product Distribution | Total Yield (%) |
|---|---|---|---|---|
| Cyclodec-1-en-6-yne | 650 | 0.01 | 3 isomers (2:1:1) | 68 |
| 3-Methylcyclodec-1-en-6-yne | 700 | 0.01 | 2 isomers (3:1) | 55 |
| Cycloundec-1-en-7-yne | 750 | 0.01 | 4 isomers (1:1:1:1) | 42 |
The mechanism of flash vacuum pyrolysis involves initial thermal activation of the enyne functionality, followed by intramolecular cyclization through radical or concerted pathways [16]. The high-temperature conditions overcome kinetic barriers that would be prohibitive under conventional thermal conditions, enabling access to strained ring systems and unusual regioisomers [12].
Structural characterization of the pyrolysis products reveals the formation of previously unknown hexahydroazulene constitutional isomers, expanding the known structural diversity of this ring system [29]. The methodology is particularly valuable for accessing highly substituted derivatives that are difficult to prepare through conventional synthetic approaches [29].
Transition metal catalysts play crucial roles in multiple steps of hydroazulene synthesis, from substrate preparation through final ring-forming transformations [13] [26]. Platinum dioxide (Adams' catalyst) serves as a particularly versatile hydrogenation catalyst for reducing alkene and alkyne functionalities while maintaining compatibility with sensitive azulene-derived substrates [13].
The application of platinum dioxide in hydroazulene synthesis typically involves stereoselective hydrogenation of fulvene Diels-Alder adducts to generate saturated norbornane intermediates [3]. The catalyst operates through heterogeneous mechanisms, with the active platinum black species formed in situ upon exposure to hydrogen [13]. Reaction conditions are typically mild (room temperature, atmospheric pressure), making this approach compatible with sensitive functional groups [13].
| Substrate | Catalyst Loading | H₂ Pressure (atm) | Temperature (°C) | Conversion (%) | Selectivity |
|---|---|---|---|---|---|
| 6,6-Dimethylfulvene adduct | 10 mol% PtO₂ | 1 | 25 | >99 | >95:5 endo:exo |
| Methylenecycloheptatriene derivative | 5 mol% PtO₂ | 1 | 25 | 98 | 90:10 |
| Substituted tropone precursor | 15 mol% PtO₂ | 2 | 40 | 95 | >99:1 |
Gold complexes have found extensive application in cycloisomerization and cycloaddition reactions leading to hydroazulene formation [8] [9]. Cationic gold(I) species exhibit exceptional π-acid behavior, activating alkyne and allene functionalities toward nucleophilic attack and cyclization [15]. The choice of ancillary ligands significantly influences the catalytic activity and selectivity of gold complexes [26].
Recent developments in gold catalysis have focused on allene-derived carbene complexes, which demonstrate superior activity compared to conventional phosphine-gold(I) systems [26]. These complexes enable cyclization reactions under milder conditions than previously reported, expanding the scope of compatible substrates and functional groups [26].
Base-mediated rearrangements, particularly those employing potassium hydride in combination with 18-crown-6, represent powerful alternatives to purely thermal processes for hydroazulene synthesis [34] [36]. The anionic oxy-Cope rearrangement exemplifies this approach, providing dramatic rate enhancements compared to neutral conditions [34].
The combination of potassium hydride and 18-crown-6 generates highly reactive alkoxide anions that undergo [3] [3]-sigmatropic rearrangement at ambient temperature [36]. The crown ether serves to coordinate the potassium cation, increasing the nucleophilicity of the alkoxide and facilitating deprotonation [14]. This system enables rearrangements that would otherwise require prohibitively high temperatures [36].
| Base System | Equivalents | Temperature (°C) | Time (h) | Conversion (%) | Product Yield (%) |
|---|---|---|---|---|---|
| KH/18-crown-6 | 2.0/2.0 | 23 | 5.5 | >95 | 71 |
| NaH/15-crown-5 | 3.0/3.0 | 40 | 12 | 85 | 58 |
| t-BuOK/18-crown-6 | 1.5/1.5 | 0 | 8 | 78 | 62 |
The mechanism of base-mediated rearrangements involves initial deprotonation of the alcohol functionality to generate an alkoxide anion [34]. The enhanced nucleophilicity of the anionic oxygen facilitates bond formation in the transition state, dramatically lowering the activation barrier compared to neutral conditions [34]. The irreversible formation of the enolate product provides a thermodynamic driving force that ensures complete conversion [36].
Crown ether selection is critical for optimal reactivity, with 18-crown-6 showing the highest affinity for potassium cations [14]. The binding constant of approximately 10⁶ M⁻¹ in methanol ensures effective coordination and ion pair separation [14]. Alternative crown ethers such as 15-crown-5 provide inferior results due to reduced binding affinity and incomplete ion pair separation [14].
The structural foundation of 7-methylidene-1,2,3,3a,6,7-hexahydroazulene is built upon the bicyclo[5.3.0]decane framework, which represents a fused ring system consisting of a seven-membered cycloheptane ring and a five-membered cyclopentane ring sharing two adjacent carbon atoms [1] [2]. This bicyclic architecture is characteristic of the hydroazulene family and forms the structural backbone of numerous natural products, including daucane and sphenolobane terpenoids [1] [2].
The bicyclo[5.3.0]decane core exhibits a trans-fused configuration, where the two rings are joined in a manner that positions the bridgehead hydrogen atoms on opposite faces of the molecule [3] [4]. This geometric arrangement contributes to the overall three-dimensional structure and influences the conformational behavior of the entire system. The molecular formula for the target compound is C₁₁H₁₆ with a molecular weight of 148.24 grams per mole, representing an extension of the basic bicyclo[5.3.0]decane framework (C₁₀H₁₈) through the incorporation of an exocyclic methylidene substituent [5] [6].
The bicyclic framework demonstrates inherent ring strain energy of approximately 12.5 kilojoules per mole for the saturated parent system [7]. However, the introduction of double bonds and substituents significantly modifies this strain energy profile. The seven-membered ring typically adopts a boat-chair conformation to minimize transannular interactions, while the five-membered ring maintains an envelope conformation [8] [5].
| Structural Parameter | Bicyclo[5.3.0]decane | 7-Methylidene derivative |
|---|---|---|
| Molecular Formula | C₁₀H₁₈ | C₁₁H₁₆ |
| Ring Strain Energy (kJ/mol) | 12.5 | 22.1 |
| Ring Fusion Type | Trans-fused | Trans-fused |
| Conformational Flexibility | High | Reduced |
The nuclear magnetic resonance spectroscopic characterization of 7-methylidene-1,2,3,3a,6,7-hexahydroazulene reveals distinctive chemical shift patterns that enable unambiguous structural identification [9] [10]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals arising from the bicyclic framework and the exocyclic methylidene substituent.
The most diagnostic feature in the ¹H nuclear magnetic resonance spectrum is the methylidene proton signal, which appears as a sharp singlet at approximately 4.8-5.2 parts per million [11] [12]. This chemical shift is characteristic of terminal alkene protons attached to a quaternary carbon center and represents the two equivalent protons of the exocyclic double bond. The downfield position of this signal reflects the deshielding effect of the adjacent sp²-hybridized carbon atom.
The bridgehead protons at positions 3a and 8a appear as complex multiplets in the region of 2.4-3.0 parts per million, reflecting their unique chemical environment at the ring junction [13] [14]. These protons exhibit coupling to multiple adjacent methylene groups, resulting in characteristic splitting patterns that serve as structural fingerprints for the bicyclic system.
| Carbon Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity |
|---|---|---|---|
| C-1 (CH₂) | 1.8-2.2 | 25-35 | Triplet |
| C-2 (CH₂) | 1.6-2.0 | 20-30 | Triplet |
| C-3 (CH₂) | 1.4-1.8 | 25-35 | Triplet |
| C-3a (CH) | 2.4-2.8 | 40-50 | Multiplet |
| C-7 (C) | - | 145-155 | Quaternary |
| C-9 (=CH₂) | 4.8-5.2 | 105-115 | Singlet |
The ¹³C nuclear magnetic resonance spectrum provides complementary structural information, with the quaternary carbon at position 7 appearing at 145-155 parts per million, characteristic of sp²-hybridized carbon atoms bearing substituents [10] [15]. The exocyclic methylidene carbon resonates at 105-115 parts per million, consistent with terminal alkene carbons in similar bicyclic systems [11].
Mass spectrometric analysis of 7-methylidene-1,2,3,3a,6,7-hexahydroazulene provides valuable structural information through characteristic fragmentation patterns [16] [17]. The molecular ion peak appears at mass-to-charge ratio 148, corresponding to the molecular formula C₁₁H₁₆, though it typically exhibits moderate intensity due to the tendency of bicyclic systems to undergo extensive fragmentation [18].
The fragmentation pattern is dominated by the loss of the methylidene substituent, producing a base peak at mass-to-charge ratio 133 through loss of a methyl radical (molecular ion minus 15 mass units) [19] [20]. This fragmentation pathway is favored due to the relatively weak bond between the exocyclic double bond and the bicyclic framework, particularly under electron impact conditions.
A significant fragment appears at mass-to-charge ratio 91, corresponding to the tropylium ion (C₇H₇⁺), which forms through ring contraction and rearrangement processes characteristic of seven-membered ring systems [16] [21]. This fragment often represents the base peak in the mass spectrum and serves as a diagnostic indicator for the presence of the cycloheptane ring within the bicyclic framework.
| Fragment m/z | Fragment Formula | Relative Intensity (%) | Formation Mechanism |
|---|---|---|---|
| 148 | C₁₁H₁₆ | 45 | Molecular ion |
| 133 | C₁₀H₁₃ | 25 | Loss of CH₃ from methylidene |
| 91 | C₇H₇ | 100 | Tropylium ion formation |
| 79 | C₆H₇ | 40 | Benzylic cleavage |
| 41 | C₃H₅ | 60 | Allylic fragmentation |
The mass spectrometric fragmentation pathways provide direct evidence for the bicyclic structure and the position of the methylidene substituent, enabling differentiation from other structural isomers [22] [23].
The structural comparison between 1,2,3,3a,4,8a-hexahydroazulene and 1,2,3,4,5,6-hexahydroazulene reveals significant differences in their molecular architectures and properties despite sharing the same molecular formula (C₁₀H₁₄) [3] [24]. These constitutional isomers differ primarily in the location of their endocyclic double bonds and the degree of saturation in each ring component.
In 1,2,3,3a,4,8a-hexahydroazulene, the double bond is positioned between carbons 4 and 8a, creating a partially saturated seven-membered ring while maintaining complete saturation in the five-membered ring [25] [26]. This structural arrangement results in a ring strain energy of approximately 15.8 kilojoules per mole and moderate conformational flexibility. The positioning of the double bond in the larger ring allows for better accommodation of the π-electron system without significant destabilization.
Conversely, 1,2,3,4,5,6-hexahydroazulene features its double bond between carbons 4 and 5, creating a partially saturated five-membered ring while the seven-membered ring remains fully saturated [3] [4]. This configuration results in higher ring strain energy (18.2 kilojoules per mole) due to the increased angular strain associated with incorporating a double bond within the smaller five-membered ring system [8].
| Structural Feature | 1,2,3,3a,4,8a-Hexahydroazulene | 1,2,3,4,5,6-Hexahydroazulene |
|---|---|---|
| Double Bond Location | C4=C8a (seven-membered ring) | C4=C5 (five-membered ring) |
| Ring Strain Energy (kJ/mol) | 15.8 | 18.2 |
| Seven-membered Ring | Partially saturated | Saturated |
| Five-membered Ring | Saturated | Partially saturated |
| Conformational Flexibility | Moderate | Moderate |
The spectroscopic differentiation between these isomers is readily achieved through nuclear magnetic resonance analysis, where the chemical shifts of the olefinic protons and carbons differ significantly based on their ring environment [13] [14]. The double bond in the seven-membered ring system typically exhibits chemical shifts consistent with less strained alkene systems, while the five-membered ring double bond shows characteristic shifts associated with cyclopentenyl systems.
The introduction of the methylidene substituent at position 7 in 7-methylidene-1,2,3,3a,6,7-hexahydroazulene significantly influences the ring strain energy and conformational behavior of the bicyclic system [27] [7]. The exocyclic double bond increases the overall ring strain energy to 22.1 kilojoules per mole, representing a substantial increase compared to the unsubstituted hexahydroazulene isomers.
This strain enhancement arises from several contributing factors. The sp²-hybridized carbon at position 7 requires planar geometry, which constrains the conformational flexibility of the seven-membered ring and creates additional steric interactions with adjacent ring carbons [8] [28]. The exocyclic methylidene group also introduces steric hindrance that affects the preferred conformations of the bicyclic framework.
The methylidene substituent creates a region of high electron density that influences the reactivity of the entire molecular system [29]. This electronic effect is particularly pronounced in the seven-membered ring, where the exocyclic double bond can participate in conjugation with the ring π-system under certain conformational arrangements.
Furthermore, the presence of the methylidene group significantly reduces the conformational flexibility of the molecule compared to its saturated analogs [3] [4]. The restricted rotation around the C7-C9 bond axis limits the available conformational space and contributes to the observed increase in ring strain energy. This conformational constraint has implications for the molecule's physical properties, including melting point, boiling point, and crystal packing arrangements.
| Parameter | Without Methylidene | With Methylidene Substituent |
|---|---|---|
| Ring Strain Energy (kJ/mol) | 15.8-18.2 | 22.1 |
| Conformational Flexibility | Moderate | Reduced |
| Steric Hindrance | Low-Moderate | High |
| Electronic Effects | Minimal | Significant |